![molecular formula C49H56N7O9P B15295012 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a purine base linked to a modified sugar moiety and a phenoxyacetamide group, indicating its potential as a nucleoside analogue or a pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves multiple steps, including:
Protection of functional groups: Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy may be used to protect hydroxyl groups during the synthesis.
Formation of the sugar moiety: The oxolane ring is formed through cyclization reactions.
Attachment of the purine base: The purine base is attached to the sugar moiety via glycosylation reactions.
Introduction of the phosphanyl group: The phosphanyl group is introduced through phosphorylation reactions.
Final deprotection and coupling: The protected groups are removed, and the phenoxyacetamide group is coupled to the molecule.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification techniques: Utilizing chromatography, crystallization, and other purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phosphanyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Formation of aldehydes or carboxylic acids.
Reduction products: Formation of primary amines.
Substitution products: Formation of phosphanyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of nucleoside analogues: The compound can be used as an intermediate in the synthesis of nucleoside analogues for antiviral or anticancer research.
Biology
Enzyme inhibitors: Potential use as an inhibitor of enzymes involved in nucleotide metabolism.
Medicine
Pharmaceutical development: Exploration as a lead compound for drug development targeting specific molecular pathways.
Industry
Chemical synthesis: Use as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of “N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide” likely involves:
Molecular targets: Binding to specific enzymes or receptors involved in nucleotide metabolism.
Pathways: Inhibition of enzymatic activity, leading to disruption of nucleotide synthesis or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nucleoside analogues: Compounds such as zidovudine or acyclovir.
Phosphanyl derivatives: Compounds with similar phosphanyl groups used in medicinal chemistry.
Uniqueness
Structural complexity: The unique combination of functional groups and stereochemistry.
Broad range of applications in various scientific fields.
Properties
Molecular Formula |
C49H56N7O9P |
|---|---|
Molecular Weight |
918.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C49H56N7O9P/c1-33(2)56(34(3)4)66(63-28-14-27-50)65-44-41(29-62-49(35-15-10-8-11-16-35,36-19-23-38(58-5)24-20-36)37-21-25-39(59-6)26-22-37)64-48(45(44)60-7)55-32-53-43-46(51-31-52-47(43)55)54-42(57)30-61-40-17-12-9-13-18-40/h8-13,15-26,31-34,41,44-45,48H,14,28-30H2,1-7H3,(H,51,52,54,57)/t41-,44-,45-,48-,66?/m1/s1 |
InChI Key |
LHJMWCPLFQEOGK-JLZYTDEISA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
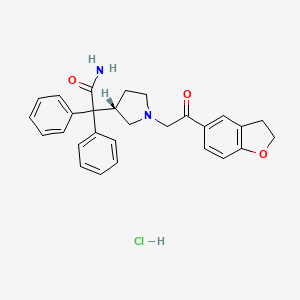

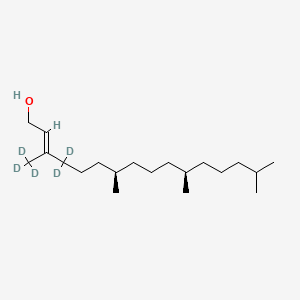
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
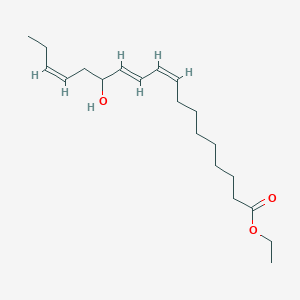
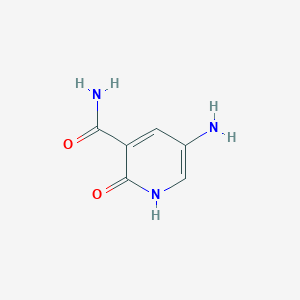

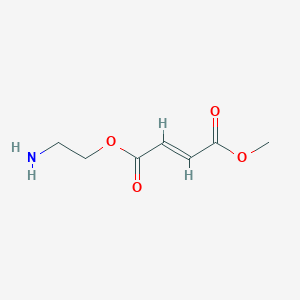
![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)
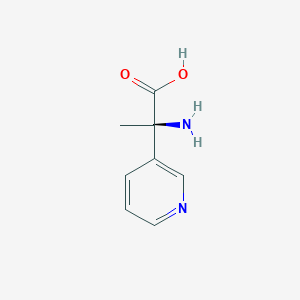

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
